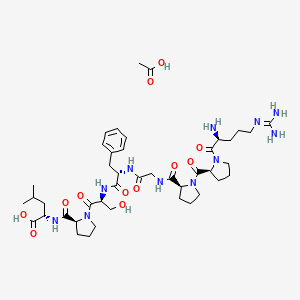![molecular formula Cl10H4K4O2Ru2 B568513 Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate CAS No. 123359-44-4](/img/structure/B568513.png)
Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate is a chemical compound with the molecular formula K₄[(RuCl₅)₂O]·xH₂O. It is a coordination complex that contains ruthenium in the +4 oxidation state. This compound is known for its unique structure, where two pentachlororuthenate(IV) units are bridged by an oxo ligand, and it is typically found in its hydrated form.
準備方法
Synthetic Routes and Reaction Conditions
Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate can be synthesized through the reaction of ruthenium tetroxide (RuO₄) with potassium chloride (KCl) in an aqueous solution. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
2RuO4+10KCl+H2O→K4[(RuCl5)2O]⋅xH2O
Industrial Production Methods
While the compound is primarily synthesized in laboratory settings for research purposes, industrial production methods would involve scaling up the reaction process. This would require precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, such as ruthenium(III) or ruthenium(II).
Substitution: Ligand substitution reactions can occur, where chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrazine (N₂H₄) are employed.
Substitution: Ligand exchange can be facilitated by using ligands such as ammonia (NH₃) or phosphines (PR₃).
Major Products Formed
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium complexes.
Substitution: New coordination complexes with different ligands.
科学的研究の応用
Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and hydrogenation reactions.
Biology: Investigated for its potential use in biological systems due to its unique redox properties.
Medicine: Explored for its potential anticancer properties, as ruthenium complexes have shown promise in cancer treatment.
Industry: Utilized in the development of advanced materials and as a precursor for other ruthenium-based compounds.
作用機序
The mechanism of action of potassium mu-oxobis[pentachlororuthenate(IV)] hydrate involves its ability to undergo redox reactions. The compound can interact with various molecular targets, including enzymes and DNA, through its redox-active ruthenium centers. These interactions can lead to the generation of reactive oxygen species (ROS) and the modulation of cellular pathways, which are crucial for its potential biological and medicinal applications.
類似化合物との比較
Similar Compounds
Potassium hexachlororuthenate(IV): K₂[RuCl₆]
Potassium tetrachlororuthenate(II): K₂[RuCl₄]
Potassium pentachlororuthenate(III): K₃[RuCl₅]
Uniqueness
Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate is unique due to its bridged structure, where two pentachlororuthenate(IV) units are connected by an oxo ligand. This bridging oxo ligand imparts distinct chemical and physical properties to the compound, differentiating it from other ruthenium complexes.
特性
CAS番号 |
123359-44-4 |
|---|---|
分子式 |
Cl10H4K4O2Ru2 |
分子量 |
749.1 g/mol |
IUPAC名 |
tetrapotassium;pentachlororuthenium(2-);dihydrate |
InChI |
InChI=1S/10ClH.4K.2H2O.2Ru/h10*1H;;;;;2*1H2;;/q;;;;;;;;;;4*+1;;;2*+3/p-10 |
InChIキー |
SXFJYSYNSKQNRL-UHFFFAOYSA-D |
SMILES |
O.O.Cl[Ru-2](Cl)(Cl)(Cl)Cl.Cl[Ru-2](Cl)(Cl)(Cl)Cl.[K+].[K+].[K+].[K+] |
正規SMILES |
O.O.Cl[Ru-2](Cl)(Cl)(Cl)Cl.Cl[Ru-2](Cl)(Cl)(Cl)Cl.[K+].[K+].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,1-Biphenyl]-2,3-diol,4-methoxy-](/img/structure/B568431.png)





![Chromate(3-), bis[7-[(aminohydroxyphenyl)azo]-3-[[5-(aminosulfonyl)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-4-(hydroxy-kappaO)-2-naphthalenesulfonato(3-)]-, trisodium](/img/structure/B568447.png)

![1H-5,10-Methano[1,2,4]triazolo[1,2-a][1,2]diazocine](/img/structure/B568450.png)

